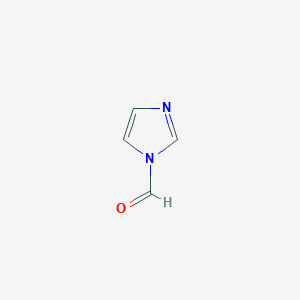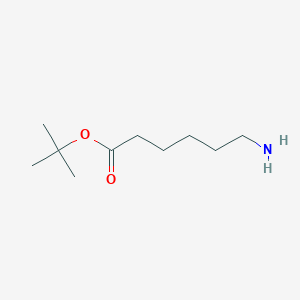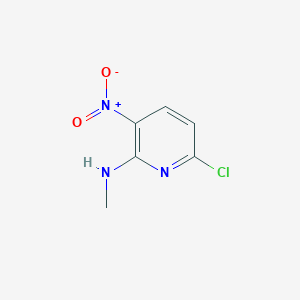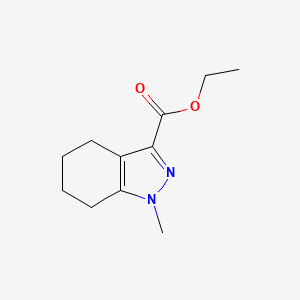
1H-imidazole-1-carboxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazole-1-carboxaldehyde is an organic compound with the molecular formula C4H4N2O. It is a derivative of imidazole, a five-membered aromatic heterocycle containing two nitrogen atoms. This compound is known for its versatility and is used in various chemical reactions and applications.
Mechanism of Action
Target of Action
Imidazoles, the class of compounds to which it belongs, are known to interact with a diverse range of targets due to their versatile heterocyclic structure . They are utilized in a variety of applications, including pharmaceuticals and agrochemicals .
Mode of Action
Imidazoles are known to interact with their targets in a variety of ways, often involving the formation of bonds during the synthesis of the imidazole .
Biochemical Pathways
Imidazoles are known to be involved in a wide range of biochemical processes due to their versatile structure .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound .
Result of Action
Imidazoles are known to have a wide range of effects due to their versatile structure and ability to interact with various targets .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of imidazoles .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Imidazole-1-carboxaldehyde can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the formation of disubstituted imidazoles under mild reaction conditions . Another method involves the condensation of aldehydes with 2-aminobenzylalcohol, followed by cyclization and dehydration .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazole-1-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form imidazole-1-carboxylic acid.
Reduction: Reduction reactions can convert it to imidazole-1-methanol.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Imidazole-1-carboxylic acid.
Reduction: Imidazole-1-methanol.
Substitution: Various substituted imidazoles depending on the nucleophile used.
Scientific Research Applications
1H-Imidazole-1-carboxaldehyde has a wide range of applications in scientific research:
Comparison with Similar Compounds
1H-Imidazole-1-carboxaldehyde can be compared with other imidazole derivatives, such as:
Imidazole-2-carboxaldehyde: Similar structure but with the aldehyde group at the 2-position.
Imidazole-4-carboxaldehyde: Aldehyde group at the 4-position, used in different synthetic applications.
1-Methylimidazole-1-carboxaldehyde: Methyl group at the 1-position, altering its reactivity and applications.
Uniqueness: this compound is unique due to its specific positioning of the aldehyde group, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of various complex molecules.
Properties
IUPAC Name |
imidazole-1-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O/c7-4-6-2-1-5-3-6/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBECWGJPSXHFCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70454511 |
Source


|
| Record name | 1H-imidazole-1-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70454511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3197-61-3 |
Source


|
| Record name | 1H-imidazole-1-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70454511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-(Furo[2,3-b]pyridin-5-yl)ethanone](/img/structure/B1310516.png)







![3-(5-Carboxypentyl)-1,1,2-trimethyl-1H-benzo[e]indol-3-ium bromide](/img/structure/B1310541.png)
